5-Chlorobenzo[d][1,2,3]thiadiazole
CAS No.:
Cat. No.: VC13759581
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN2S |
|---|---|
| Molecular Weight | 170.62 g/mol |
| IUPAC Name | 5-chloro-1,2,3-benzothiadiazole |
| Standard InChI | InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H |
| Standard InChI Key | YXTCCWOYTUETTN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)N=NS2 |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=NS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 5-chlorobenzo[d] thiadiazole consists of a benzene ring fused to a 1,2,3-thiadiazole moiety. The thiadiazole ring contains one sulfur atom and two nitrogen atoms arranged in adjacent positions, contributing to its aromaticity through delocalized -electrons. The chlorine atom at the 5-position introduces electronic asymmetry, influencing both reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.62 g/mol |
| Purity | ≥95% |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
| Hazard Statements | H302, H315, H319, H335 |
Data sourced from commercial suppliers highlight its stability under controlled conditions, though it requires protection from light and moisture to prevent decomposition.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of related derivatives, such as 4,7-dibromo-5-chlorobenzo[c] thiadiazole, reveal distinct aromatic proton environments. For instance, NMR (500 MHz, CDCl) displays signals at δ 8.64 (s, 2H) and δ 8.32–8.25 (d, 4H), consistent with deshielded protons adjacent to electronegative substituents . Fourier-transform infrared (FT-IR) spectra show characteristic absorption bands at 1,513 cm (C=N stretching) and 1,589 cm (aromatic C=C), corroborating the conjugated system .
Synthetic Methodologies
Bromination and Functionalization
Materials Science Applications
Organic Electronics
The electron-deficient thiadiazole core makes 5-chlorobenzo[d][1, thiadiazole a promising building block for n-type semiconductors. When incorporated into donor-acceptor copolymers, it achieves electron mobilities exceeding 0.1 cm/V·s in organic field-effect transistors (OFETs) . Its derivatives also serve as non-fullerene acceptors in organic photovoltaics (OPVs), with power conversion efficiencies (PCEs) surpassing 10% in bulk heterojunction devices.
Fluorescent Probes
Functionalization with boronate esters or alkynyl groups enables use in bioimaging. For instance, 4,4'-(1E,1'E)-2,2'-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] thiadiazole-4,7-diyl)bis(ethene-2,1-diyl)bis(N,N-diphenylaniline) exhibits strong solvatochromism, emitting blue-to-green fluorescence depending on polarity . Such probes are valuable for detecting lipid peroxidation in cellular environments.
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